4-Methylphenethylamine (4-MPEA) halide salts outperform generic PEA in perovskite devices by providing electron-donating para-methyl group for enhanced defect passivation and controlled 2D interlayer spacing. • Stronger electrostatic passivation of Pb²⁺ defects → higher Voc, lower non-radiative recombination. • Precise steric bulk tunes interlayer spacing, improving moisture stability and exciton management. • Rigid non-emissive cation in mixed-cation 2D perovskites enables long phosphorescence for anti-counterfeiting. Global shipping; freebase for in situ salt preparation.
4-Methylphenethylamine (CAS: 3261-62-9) is a substituted aromatic amine featuring a phenethylamine backbone with an electron-donating methyl group at the para position of the phenyl ring [1]. While traditionally utilized as a specialized building block in pharmaceutical synthesis, its primary procurement relevance today lies in advanced materials science, specifically as a precursor for bulky organic cations in 2D and 2D/3D hybrid perovskites [2]. When converted to its halide salts, the compound's unique combination of steric bulk and enhanced electron density allows it to tune perovskite interlayer spacing and passivate undercoordinated metal defects far more effectively than generic, unsubstituted aliphatic or aromatic amines [1].
When sourcing organic cations for perovskite passivation or 2D lattice formation, buyers might consider substituting 4-Methylphenethylamine with the more common and lower-cost unsubstituted phenethylamine (PEA). However, this generic substitution fails in high-performance optoelectronic applications because PEA lacks the electron-donating para-methyl group[1]. This absence significantly reduces the electron density of the benzene ring, weakening the critical electrostatic interactions required to passivate undercoordinated Pb2+ ions on the perovskite surface [1]. Consequently, devices fabricated with generic PEA suffer from higher non-radiative recombination rates, lower open-circuit voltages, and inferior power conversion efficiencies compared to those utilizing the precisely tuned electronic profile of 4-Methylphenethylamine [1]. Furthermore, the lack of the para-methyl group alters the steric bulk, preventing the precise expansion of interlayer spacing necessary for controlling energetic disorder in 2D hybrid perovskite frameworks [2].
When applied as a surface passivator (as an iodide salt) on (FAPbI3)1–x(MAPbBr3–yCly)x perovskite films, 4-Methylphenethylamine (CH3-PEA) significantly outperforms unsubstituted phenethylamine (PEA) [1]. The electron-donating para-methyl group increases the electron density on the benzene ring, strengthening electrostatic interactions with undercoordinated Pb2+ surface defects [1]. This targeted passivation reduces trap states and increases the Power Conversion Efficiency (PCE) of the solar cell to 21.85%, alongside an open-circuit voltage (Voc) improvement to 1.16 V [1]. In contrast, the generic PEA passivator only achieves a PCE of 20.96% and a Voc of 1.13 V, while the pristine, untreated baseline yields just 19.98% PCE[1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Open-Circuit Voltage (Voc) |
| Target Compound Data | PCE = 21.85%, Voc = 1.16 V (4-MPEA iodide) |
| Comparator Or Baseline | PCE = 20.96%, Voc = 1.13 V (Unsubstituted PEA iodide) |
| Quantified Difference | +0.89% absolute PCE and +30 mV Voc improvement over generic PEA. |
| Conditions | Surface treatment of (FAPbI3)1–x(MAPbBr3–yCly)x films in an ITO/SnO2/perovskite/Spiro-OMeTAD/Au device architecture. |
Procuring 4-MPEA over standard PEA allows manufacturers to directly boost the efficiency and reduce non-radiative recombination in high-performance perovskite solar cells without altering the core device architecture.
In the synthesis of two-dimensional hybrid perovskites (2DHPs), substituting the para-position of the phenethylammonium cation with a methyl group to form (4-MPEA)2PbI4 increases the overall length of the cation without altering its cross-sectional area [1]. This specific structural modification predictably expands the interlayer spacing of the PbI4 2- inorganic framework compared to the unsubstituted (PEA)2PbI4 baseline [1]. The elongated 4-MPEA cation induces broader, blue-shifted excitonic absorption spectra, indicating a tunable increase in energetic disorder that is highly sensitive to the cation's length [1].
| Evidence Dimension | Cation length and excitonic absorption shift |
| Target Compound Data | 4-MPEA provides an extended cation length, causing a distinct blue-shift in excitonic absorption and increased interlayer spacing. |
| Comparator Or Baseline | Unsubstituted PEA (shorter cation, narrower interlayer spacing, less energetic disorder). |
| Quantified Difference | Predictable structural expansion and optical blue-shift directly tied to the para-methyl steric bulk. |
| Conditions | Synthesis and crystallographic/optical characterization of (4-MPEA)2PbI4 versus (PEA)2PbI4 2D perovskite single crystals and thin films. |
For materials scientists engineering tunable 2D perovskites, 4-MPEA provides a precise steric mechanism to adjust interlayer spacing and optical bandgaps that generic PEA cannot offer.
4-Methylphenethylamine functions as a critical rigid, non-emissive structural spacer in mixed-cation 2D perovskites designed for Room-Temperature Phosphorescence (RTP)[1]. When co-crystallized with 1-naphthylmethylamine (NMA) to form (4MPEA1–xNMAx)2PbBr4, the 4-MPEA cations provide essential structural rigidity without interfering with the intrinsic features of NMA triplet excitons [1]. The pure 4MPEA2PbBr4 lattice exhibits a tightly controlled layer spacing of 17.76 Å[1]. By utilizing 4-MPEA as the primary matrix cation, researchers successfully achieved efficient RTP with lifetimes extending into the milliseconds, overcoming the concentration quenching and phase separation typically observed at high densities in pure NMA-based perovskites [1].
| Evidence Dimension | Layer spacing and phosphorescence lifetime enablement |
| Target Compound Data | 17.76 Å layer spacing (pure 4MPEA2PbBr4); enables millisecond RTP lifetimes when doped with NMA. |
| Comparator Or Baseline | Pure NMA2PbBr4 (19.25 Å spacing, suffers from quenching without a rigid spacer). |
| Quantified Difference | 1.49 Å tighter layer spacing; provides the rigid isolation necessary to enable tunable green-to-orange phosphorescence. |
| Conditions | Mixed organic cation 2D perovskite synthesis ((4MPEA/NMA)2PbBr4) evaluated under UV excitation. |
Buyers developing advanced luminescent materials or optical encryption inks must procure 4-MPEA to create the necessary rigid, non-quenching lattice environment for long-lifetime phosphorescence.
Directly downstream of its electron-donating properties, 4-Methylphenethylamine (converted to its iodide or chloride salt) is the preferred choice over standard phenethylamine for surface defect passivation. It minimizes non-radiative recombination at undercoordinated Pb2+ sites, making it essential for R&D and commercial scaling of high-Voc perovskite photovoltaics [1].
Due to its specific steric bulk, 4-MPEA is ideal for synthesizing 2D and 2D/3D hybrid perovskites where precise control over interlayer spacing and moisture stability is required. It outperforms shorter amines by providing a predictable expansion of the inorganic framework, which is critical for tuning excitonic properties and energetic disorder [2].
4-MPEA serves as an excellent rigid, non-emissive structural cation in mixed-cation 2D perovskites. By preventing concentration quenching of emissive dopants like NMA, it enables long-lifetime phosphorescence, making it a critical procurement item for applications in anti-counterfeiting, information encryption, and advanced optical displays[3].
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